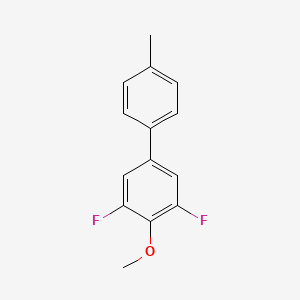
3,5-Difluoro-4-methoxy-4'-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-4-methoxy-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C14H12F2O It is a biphenyl derivative characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-methoxy-4’-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 3,5-difluorobromobenzene with 4-methoxy-4’-methylphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in an organic solvent like toluene .
Industrial Production Methods
Industrial production of 3,5-Difluoro-4-methoxy-4’-methyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Difluoro-4-methoxy-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the methoxy group or reduce the biphenyl ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced biphenyl derivatives.
Aplicaciones Científicas De Investigación
3,5-Difluoro-4-methoxy-4’-methyl-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3,5-Difluoro-4-methoxy-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets. Additionally, the methoxy and methyl groups contribute to its overall chemical stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Difluoro-4-methoxy-4’-propyl-1,1’-biphenyl
- 3,5-Difluoro-4-methoxy-4’-ethyl-1,1’-biphenyl
- 3,5-Difluoro-4-methoxy-4’-isopropyl-1,1’-biphenyl
Uniqueness
3,5-Difluoro-4-methoxy-4’-methyl-1,1’-biphenyl is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C14H12F2O |
|---|---|
Peso molecular |
234.24 g/mol |
Nombre IUPAC |
1,3-difluoro-2-methoxy-5-(4-methylphenyl)benzene |
InChI |
InChI=1S/C14H12F2O/c1-9-3-5-10(6-4-9)11-7-12(15)14(17-2)13(16)8-11/h3-8H,1-2H3 |
Clave InChI |
PVVAERYNSNPOPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14024483.png)
![O2-tert-butyl O4-methyl (1S,4R,5S)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14024493.png)
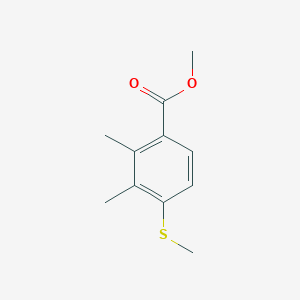


![tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B14024509.png)
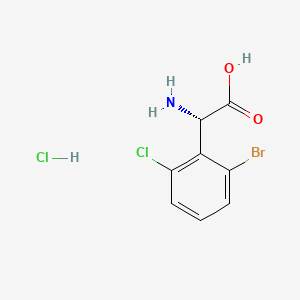
![2-(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024525.png)

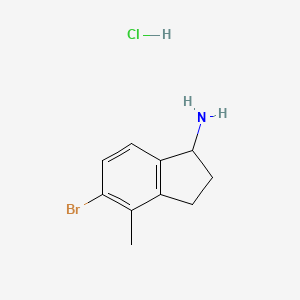
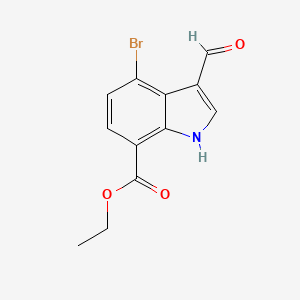
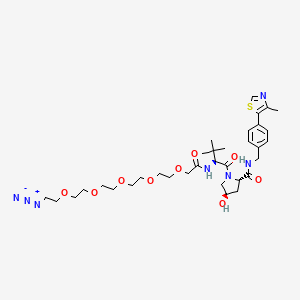
![benzenesulfonate;5-[3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B14024538.png)
![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B14024544.png)
